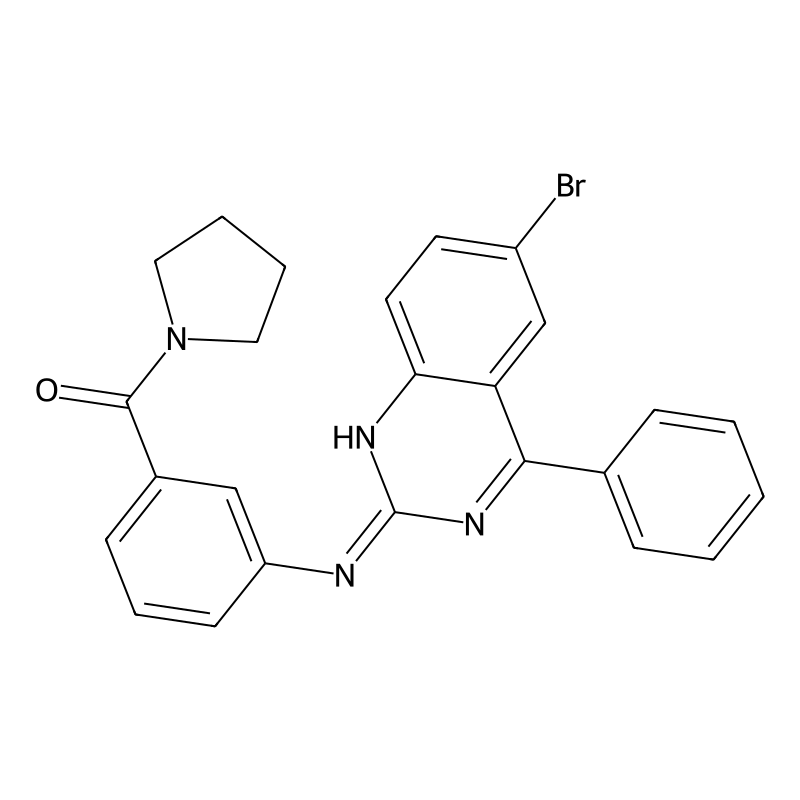

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Kinase Inhibitor Design

Field: Pharmacology and Medicinal Chemistry

Summary of Application: The compound incorporates a versatile difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif . This motif is known to modulate kinome promiscuity, which is crucial in the design of kinase inhibitors .

Results or Outcomes: The small molecule crystal structure was solved, uncovering that the difluoromethyl group was disordered within the packing arrangement . The compound was fully characterized with 1H/13C-NMR and high-resolution mass spectra (HRMS) .

The compound (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone is a complex organic molecule characterized by multiple functional groups, including a quinazoline moiety and a pyrrolidine ring. This structure suggests potential for diverse biological activities, particularly in medicinal chemistry. Quinazoline derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

The chemical reactivity of this compound can be analyzed through various types of reactions typically encountered in organic chemistry. These include:

- Nucleophilic Substitution Reactions: The presence of the amino group allows for nucleophilic attack on electrophilic centers, facilitating the formation of new bonds.

- Electrophilic Aromatic Substitution: The aromatic rings in the structure can undergo electrophilic substitution, which is common in phenolic compounds.

- Condensation Reactions: The methanone group can participate in condensation reactions, leading to the formation of larger molecular structures or complexes.

These reactions are crucial for understanding how the compound may interact with biological systems and other chemical entities.

Research indicates that compounds with similar structures often exhibit significant biological activity. For example, quinazoline derivatives have been shown to inhibit various kinases and possess antitumor properties. The specific biological activity of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone may include:

- Anticancer Activity: Targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties: Potential effectiveness against bacterial and fungal pathogens.

- Anti-inflammatory Effects: Modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

The synthesis of this compound could be approached through several methodologies:

- Multi-step Synthesis: Starting from simpler precursors, one could sequentially introduce functional groups using standard organic reactions such as nucleophilic substitutions and cyclizations.

- One-Pot Reactions: Utilizing modern synthetic techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times.

- Diversity-Oriented Synthesis: This approach could be employed to generate a library of related compounds by varying substituents on the quinazoline and pyrrolidine moieties.

The potential applications of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone span various fields:

- Pharmaceutical Development: As a lead compound for drug discovery targeting cancer or infectious diseases.

- Biochemical Research: Serving as a tool compound to study specific biological pathways or mechanisms.

- Material Science: Potential application in developing novel materials due to its unique structural properties.

Interaction studies are essential to elucidate how this compound interacts with biological targets. Techniques employed may include:

- Molecular Docking Studies: To predict binding affinities and modes of interaction with target proteins.

- In Vitro Assays: Evaluating the compound's efficacy against specific enzymes or receptors involved in disease processes.

- High-throughput Screening: Assessing a wide range of biological activities to identify potential therapeutic uses.

Several compounds share structural similarities with (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(pyrrolidin-1-yl)methanone, which can be compared based on their unique features:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Bromoquinazoline | Bromine substitution on quinazoline | Anticancer activity |

| Phenylpyrrolidine | Phenyl group attached to pyrrolidine | Neuroactive properties |

| 4-Anilinoquinazoline | Aniline derivative of quinazoline | Kinase inhibition |

Uniqueness

The uniqueness of the target compound lies in its dual functionality provided by both the quinazoline and pyrrolidine moieties, which may allow it to engage multiple biological targets simultaneously, enhancing its therapeutic potential compared to more conventional single-target drugs.